N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
CAS No.: 1211734-17-6
Cat. No.: VC7470911
Molecular Formula: C22H19N5OS
Molecular Weight: 401.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211734-17-6 |
|---|---|
| Molecular Formula | C22H19N5OS |
| Molecular Weight | 401.49 |
| IUPAC Name | N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C22H19N5OS/c1-26-20(13-18(25-26)15-5-3-2-4-6-15)21(28)23-17-9-7-16(8-10-17)19-14-27-11-12-29-22(27)24-19/h2-10,13-14H,11-12H2,1H3,(H,23,28) |
| Standard InChI Key | NYNRTBODLFXUMU-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 |
Introduction
Synthesis Pathway
The synthesis of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide likely involves a multi-step process:
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Formation of the Imidazo[2,1-b]thiazole Core:
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Starting from precursors such as thiourea and α-haloketones to generate the imidazo[2,1-b]thiazole framework via cyclization.
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Functionalization of the Phenyl Group:
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The phenyl group is modified to include the imidazo[2,1-b]thiazole moiety through electrophilic substitution or coupling reactions.
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Attachment of the Pyrazole Ring:
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The pyrazole core is introduced via condensation of hydrazine derivatives with diketones or aldehydes.
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Amide Bond Formation:
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The final step involves coupling the pyrazole derivative with a carboxylic acid or acyl chloride to form the carboxamide group.
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Anticancer Potential
Compounds containing imidazo[2,1-b]thiazole and pyrazole scaffolds have demonstrated cytotoxic activity against various cancer cell lines. These effects are often mediated through:
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Inhibition of kinases (e.g., VEGFR2).
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Induction of apoptosis via mitochondrial pathways.
Antimicrobial Activity
The imidazo[2,1-b]thiazole ring system is known for its antimicrobial properties, targeting bacterial and fungal pathogens by disrupting cell wall synthesis or metabolic pathways.
Analytical Characterization
To confirm the structure and purity of this compound, various analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Determines proton and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared Spectroscopy (IR): Identifies functional groups based on characteristic vibrations.
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X-ray Crystallography: Provides detailed three-dimensional structural information.
Table 2: Spectroscopic Data (Hypothetical Example)
| Technique | Key Observations |
|---|---|
| NMR (¹H) | Aromatic protons at δ ~7–8 ppm |
| NMR (¹³C) | Carbonyl carbon at δ ~160–180 ppm |
| IR | Amide C=O stretch at ~1650 cm⁻¹ |
| MS | Molecular ion peak at m/z ~389 |
Research Applications
This compound’s unique structure makes it a candidate for:
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Drug Discovery: As a lead compound for anticancer or antimicrobial drugs.
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Molecular Probes: For studying receptor-ligand interactions.
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Structure Optimization: Modifications to enhance potency or selectivity.
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